

Application Note: Infrared Spectroscopy of Butyl 4-chlorobenzoate

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Compound of Interest

Compound Name: *Butyl 4-chlorobenzoate*

CAS No.: 27942-64-9

Cat. No.: B1267494

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Introduction & Scope

Butyl 4-chlorobenzoate is a halogenated aromatic ester frequently utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal polymers.[1] Its structural integrity is defined by four distinct moieties: a butyl alkyl chain, an ester linkage, a benzene ring, and a para-positioned chlorine atom.[1]

This application note provides a definitive protocol for the structural verification of **Butyl 4-chlorobenzoate** using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral guides, this protocol focuses on the causality of vibrational modes, distinguishing the subtle electronic effects of the electron-withdrawing chlorine substituent on the ester carbonyl and aromatic ring frequencies.[1]

Key Analytical Objectives

- Differentiation: Distinguish the butyl ester from methyl/ethyl analogs via aliphatic C-H stretching patterns.[1]

- Confirmation: Verify para-substitution (1,4-disubstitution) through specific out-of-plane (OOP) bending vibrations.
- Purity Assessment: Detect hydrolysis products (4-chlorobenzoic acid) or residual solvents (butanol).[1]

Experimental Protocol

Sample Characteristics & Handling[1]

- Physical State: **Butyl 4-chlorobenzoate** is typically a viscous liquid or low-melting solid at room temperature (Melting Point < 30°C, estimated based on Methyl ester MP of 42-44°C). [1]
- Sampling Technique: Single-Bounce Diamond ATR is the recommended method due to its robustness and ease of cleaning.[1] Transmission mode (KBr windows) is a secondary alternative but less efficient for routine liquid analysis.[1]

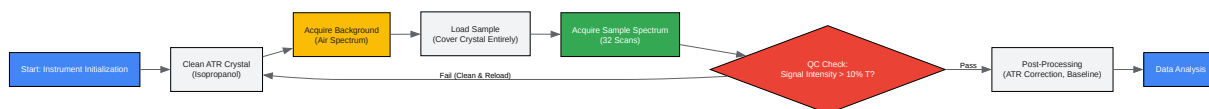
Instrument Configuration

To ensure high signal-to-noise ratio (SNR) and spectral resolution, configure the FTIR spectrometer as follows:

Parameter	Setting	Rationale
Detector	DTGS or MCT	DTGS is sufficient for routine; MCT for high-throughput kinetics.
Beam Splitter	KBr / Ge	Standard mid-IR range (4000–400 cm^{-1}). ^[1]
Resolution	4 cm^{-1}	Optimal balance between peak definition and noise. ^[1]
Accumulations	32 scans	Statistical averaging to suppress random noise.
Apodization	Blackman-Harris	Minimizes side-lobes for sharp aromatic peaks.
Range	4000–600 cm^{-1}	Covers all diagnostic fundamental vibrations. ^[1]

Workflow Diagram

The following logic flow ensures consistent data acquisition and validity checking.



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Figure 1: Step-by-step FTIR acquisition workflow ensuring data integrity.

Spectral Analysis & Assignments

The IR spectrum of **Butyl 4-chlorobenzoate** is a superposition of the butyl chain, the benzoate ester, and the chlorophenyl ring.^[1]

The Diagnostic Regions

The spectrum is divided into four critical zones. The precise wavenumbers () listed below are derived from standard correlations for para-chlorobenzoates.

Zone A: High Frequency (3100 – 2800 cm⁻¹)

This region differentiates the aromatic core from the aliphatic butyl tail.^[1]

- 3100 – 3000 cm⁻¹: Weak Aromatic C-H stretches (C-H).^[1] Usually appears as a small shoulder.^[1]
- 2960 – 2870 cm⁻¹: Strong Aliphatic C-H stretches (C-H) from the butyl group.^[1]
 - ~2960 cm⁻¹: Methyl () asymmetric stretch.^[1]
 - ~2930 cm⁻¹: Methylene () asymmetric stretch.^[1]
 - ~2870 cm⁻¹: Methyl () symmetric stretch.^[1]
 - Note: The complexity and intensity of these peaks confirm the presence of a butyl chain rather than a methyl group (which would show simpler bands).^[1]

Zone B: The Carbonyl Region (1750 – 1700 cm⁻¹)

- 1720 – 1730 cm⁻¹: The Ester C=O stretch.^[1]
 - Mechanistic Insight: A saturated aliphatic ester absorbs ~1740 cm⁻¹.^[1] Conjugation with the benzene ring lowers the bond order (single bond character increases), shifting the

peak to lower wavenumbers ($\sim 1720\text{ cm}^{-1}$).^[1] The electron-withdrawing Chlorine (para) has a minimal inductive effect on the carbonyl distance but stabilizes the ring system.^[1]

- Target Value: Expect a sharp, intense band centered at $1725 \pm 5\text{ cm}^{-1}$.

Zone C: The Fingerprint Region ($1600 - 1000\text{ cm}^{-1}$)

This region confirms the "Benzoate" and "Chloro" identity.^[1]

- 1595 & 1490 cm^{-1} : Aromatic Ring Breathing modes (C=C skeletal vibrations).^[1] The 1595 cm^{-1} band is often split or broadened due to conjugation.^[1]
- $1275 - 1270\text{ cm}^{-1}$: C-O-C Asymmetric Stretch. This is often the second strongest peak in the spectrum after the carbonyl.^[1] It corresponds to the vibration of the Carbon-Oxygen bond between the ring and the ester oxygen.^[1]
- $1110 - 1100\text{ cm}^{-1}$: C-O-C Symmetric Stretch.
- $1090 - 1085\text{ cm}^{-1}$: Aromatic C-Cl Stretch.^[1] This band is diagnostic for the chloro-substituent.^[1] While C-Cl stretches can vary, in para-substituted aromatics, a sharp band in this region is characteristic.^[1]

Zone D: Substitution Patterns ($1000 - 600\text{ cm}^{-1}$)

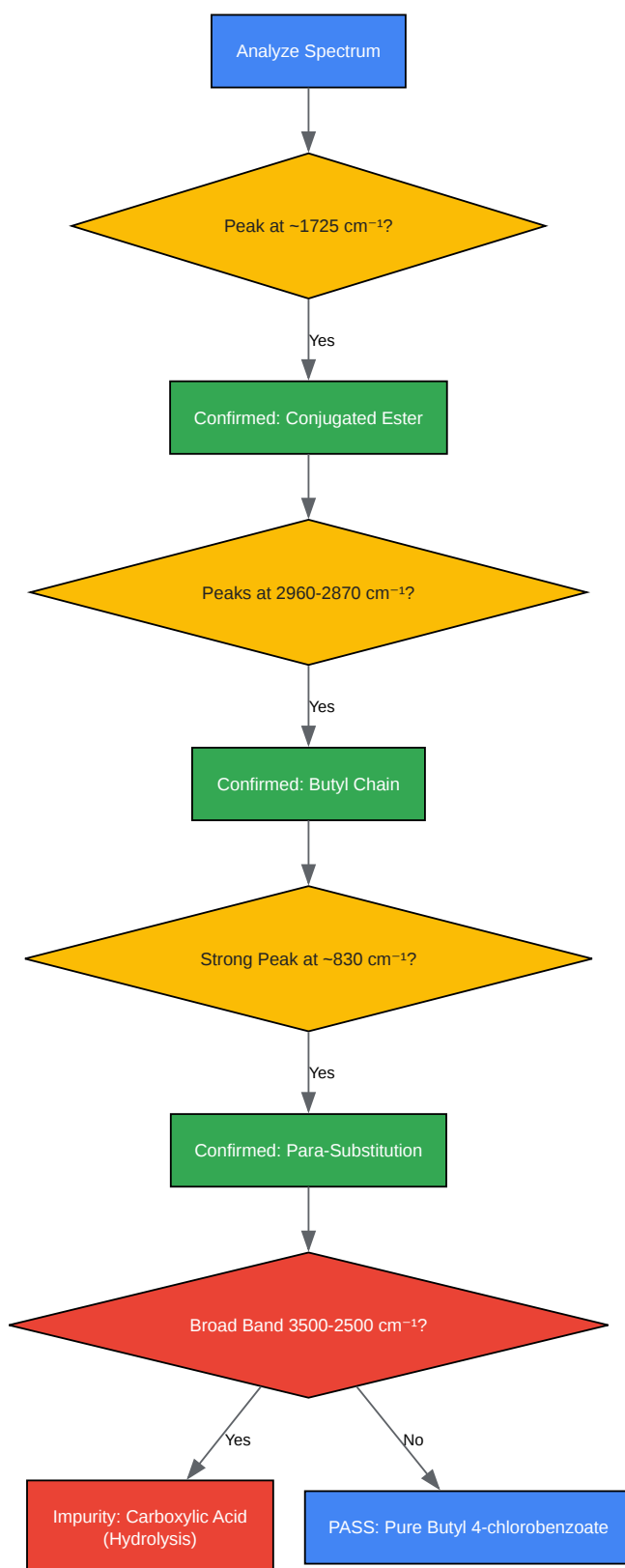
- $850 - 830\text{ cm}^{-1}$: C-H Out-of-Plane (OOP) Bending.
 - Crucial Check: Para-disubstituted benzene rings (1,4-substitution) exhibit a strong, singular band in the $800-850\text{ cm}^{-1}$ range.^[1] Ortho or meta isomers would show different patterns (e.g., ortho often $\sim 750\text{ cm}^{-1}$).^[1]
 - Target Value: Look for a strong peak at $\sim 830\text{ cm}^{-1}$.^[1]

Summary Table of Assignments

Frequency (cm ⁻¹)	Functional Group	Mode of Vibration	Intensity
2960 - 2870	Alkyl (Butyl)	C-H Stretch ()	Medium-Strong
1725 ± 5	Ester	C=O Stretch	Very Strong
1595, 1490	Aromatic Ring	C=C Ring Stretch	Medium
1275	Ester	C-O-C Asymmetric Stretch	Strong
1110	Ester	C-O-C Symmetric Stretch	Medium
1090	Aryl Chloride	Ar-Cl Stretch	Medium
830	Para-Substituted Ring	C-H OOP Bending	Strong

Interpretation Logic & Quality Control

To assist in rapid decision-making during spectral analysis, the following decision tree illustrates the logical flow for confirming the structure.



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Figure 2: Logic gate for structural confirmation and impurity detection.

Common Impurities[1]

- 4-Chlorobenzoic Acid: Result of ester hydrolysis.[1] Look for a broad O-H stretch (3300–2500 cm^{-1}) and a slight shift in the carbonyl peak to ~1680–1690 cm^{-1} (dimer).[1]
- Butanol: Result of hydrolysis or incomplete reaction.[1] Look for a broad O-H stretch ~3300 cm^{-1} (alcohol H-bonded).[1]
- Water: Broad hump centered at 3400 cm^{-1} and bending mode at 1640 cm^{-1} .[1]

References

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